2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-8(14-5-7)6-3-13-4-6/h1-2,5-6,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMIJLPOWJWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Fluorination Protocol
-
Chlorination : Treatment with Cl₂ gas at 75–80°C in the presence of SbCl₃ catalyst converts 2-chloro-5-(chloromethyl)pyridine to 2,3-dichloro-5-(trichloromethyl)pyridine. Antimony trichloride enhances reaction kinetics, reducing process time from 48 to 12 hours compared to traditional tungsten hexachloride catalysts.
-
Fluorination : Subsequent exposure to anhydrous HF at 120–135°C replaces trichloromethyl groups with -CF₃. Optimal HF:substrate ratios of 1:1.5–2.0 minimize HF waste while achieving >90% conversion.
Pyridine-Azetidine Coupling
Coupling the azetidine ring to the pyridine core necessitates selective C-N bond formation. Two validated approaches include:
Nucleophilic Aromatic Substitution
Activation of the pyridine 2-position via electron-withdrawing groups (e.g., nitro, chloro) enables displacement by azetidine’s secondary amine. For example, 2-chloro-5-(trifluoromethyl)pyridine reacts with azetidine in DMF at 100°C with K₂CO₃ as base, achieving 68–75% yields.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination using BrettPhos or XantPhos ligands facilitates coupling between azetidine and brominated pyridines. Typical conditions:
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : BrettPhos (4 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene, 110°C, 24h
Yields reach 82% with <5% homocoupling byproducts.
Purification and Isolation
Post-synthesis purification ensures pharmaceutical-grade purity (>99.5%). Key steps from patent CN106008330A include:
-
Acid-Base Washing : Crude product treated with 5% NaOH to remove residual HF, followed by water washes until pH 6–8.
-
Steam Distillation : Removes high-boiling point impurities (e.g., chlorinated byproducts) at 150–180°C under reduced pressure (50–100 mbar).
-
Fractional Distillation : Final purification using a 30-tray rectification column with reflux ratios of 10:1–15:1 yields 99.7% pure product.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing:
-
Catalyst Recycling : SbCl₃ recovery via filtration and reactivation reduces costs by 40%.
-
HF Management : Closed-loop systems with CaF₂ scrubbers mitigate HF emissions, ensuring OSHA compliance.
-
Process Intensification : Continuous flow reactors for chlorination/fluorination steps enhance throughput by 300% compared to batch systems.
Table 2: Industrial Process Parameters
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promising results as inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, azetidine derivatives have been synthesized and evaluated for their activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating their potential as anticancer agents .
Case Study: Anticancer Activity
Recent studies have highlighted the synthesis of thiourea-azetidine hybrids that exhibit antiproliferative activities against cancer cell lines. Molecular docking studies confirmed these compounds' potential as VEGFR-2 inhibitors, indicating their role in cancer treatment .
Chemical Synthesis
Intermediate in Synthesis
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex chemical entities. It is utilized in combinatorial chemistry to create libraries of compounds that can be screened for biological activity .
Table 1: Synthesis Pathways
| Starting Material | Reaction Type | Product | Yield (%) |
|---|---|---|---|
| 3-aminoazetidine | Nucleophilic substitution | Fluoroquinolone derivatives | Varies |
| Azetidine derivatives | Aza-Michael addition | Hydroxyazetidines | 75 |
Biological Studies
Mechanism of Action
The trifluoromethyl group enhances the compound's stability and bioavailability, allowing it to interact effectively with various biological targets. This interaction can modulate different biological processes, making it a valuable tool in studying these processes.
Case Study: Interaction with Receptors
Research has shown that modifications at the pyridine ring can significantly alter binding affinities to nicotinic acetylcholine receptors (nAChRs). For example, a study demonstrated that introducing a trifluoromethyl group at the 2-position of the pyridine moiety affected the pharmacological properties of related compounds .
Antimicrobial Activity
Antibiotic Development
Compounds containing azetidine rings have been explored for their antimicrobial properties. Studies indicate that certain derivatives exhibit moderate antibacterial activity compared to established antibiotics like Streptomycin and Fluconazole .
Table 2: Antimicrobial Activity
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | Staphylococcus aureus | Moderate |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one | Escherichia coli | Mild |
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group may enhance binding affinity, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Core
Aryl-Substituted Analogues
- 2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa): Synthesized via desulfinative cross-coupling, this derivative replaces the azetidine group with a para-tolyl aryl substituent. It exhibits a molecular weight of 248.25 g/mol (C₁₄H₁₂F₃N) and is isolated as a white solid with 83% yield.
- 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28): This compound features a phenoxy substituent, synthesized from 2-iodo-5-trifluoromethylpyridine via coupling. The bromine atom introduces a site for further functionalization (e.g., Suzuki-Miyaura reactions), as demonstrated by its conversion to a boronate derivative (29) .
Heterocyclic-Substituted Analogues
- 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g) : Incorporating a pyrazole moiety, this derivative is synthesized from 2-chloro-5-(trifluoromethyl)pyridine. The pyrazole group’s bulkiness and hydrogen-bonding capacity may enhance target binding affinity in enzyme inhibition studies .
- 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine : This analogue combines a thienyl-pyrazole substituent, highlighting utility in agrochemical research due to its heteroaromatic and halogenated motifs .
Aliphatic and Functionalized Analogues
- 5-((1S,2S)-2-Methylcyclopentyl)-2-(trifluoromethyl)pyridine (2m) : Synthesized via CuH-catalyzed hydroamination, this compound features a stereochemically defined cyclopentyl group. The chiral center and aliphatic chain may improve selectivity in asymmetric catalysis or receptor binding .
- 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride : The piperidine-methoxy substituent introduces basicity and water solubility (as a hydrochloride salt), contrasting with the smaller, more strained azetidine ring in the primary compound .
Physicochemical and Functional Properties
- Electronic Effects : The trifluoromethyl group (-CF₃) in all analogues provides electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in substitution reactions. The azetidine ring’s smaller size (vs. piperidine) may reduce steric hindrance, enhancing binding to compact active sites .
- The azetidine moiety’s strain and conformational rigidity could modulate pharmacokinetic properties compared to bulkier substituents .
Biological Activity
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Composition
- IUPAC Name : this compound
- CAS Number : 1260779-70-1
- Molecular Formula : C8H8F3N
- Molecular Weight : 189.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the nervous system. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity, which is crucial for its pharmacological effects.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that related compounds can selectively desensitize α4β2 nAChRs, which are implicated in cognitive functions and addiction behaviors .
Anticancer Potential
Preliminary studies have explored the anticancer properties of pyridine derivatives. For example, some analogs have shown promising results in inhibiting cancer cell proliferation in vitro. The trifluoromethyl group may contribute to enhanced potency against certain cancer cell lines due to its electronic effects .
Case Studies and Research Findings
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring followed by trifluoromethylation at the pyridine moiety. The synthetic pathways can significantly influence the biological activity of the resulting compounds.
Q & A
Q. Q1. What are the established synthetic routes for 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Key Methods :
- Pyridine Ring Formation : The Hantzsch synthesis is commonly used, involving condensation of β-ketoesters, aldehydes, and ammonia .
- Azetidine Introduction : Aza-Michael addition under basic conditions (e.g., K₂CO₃) enables azetidine coupling to activated pyridine intermediates .
- Trifluoromethyl Group Installation : Electrophilic trifluoromethylation via halogen exchange (e.g., Cl → CF₃ using CuI or Pd catalysis) .
- Optimization : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd) critically impact yields (typically 60–85%) .
Q. Q2. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR distinguishes substituent positions (e.g., δ ~8.5 ppm for pyridine protons, δ -60 ppm for CF₃ in ¹⁹F NMR) .
- X-Ray Crystallography : Resolves azetidine ring conformation and trifluoromethyl orientation .
- HRMS and IR : Confirm molecular weight (C₉H₉F₃N₂) and functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
Q. Q3. How does the chlorine atom in structurally similar compounds (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) affect reactivity?
- Reactivity Impact :
Advanced Research Questions
Q. Q4. How can regioselective functionalization of the pyridine ring be achieved using Pd-catalyzed C–H bond arylation?
- Methodology :
- Substrate Design : Fluorinated aryl groups (e.g., 2,4-difluorophenyl) direct arylation to specific positions via electronic effects .
- Catalytic System : Pd(OAc)₂ with ligands (e.g., XPhos) in DMA at 120°C achieves >90% regioselectivity .
- Applications : Generates Ir(III) complexes for OLEDs (e.g., greenish-blue emitters with EQE up to 33.5%) .
Q. Q5. What strategies mitigate challenges in handling fluorinated intermediates during synthesis?
- Challenges :
- Solutions :
- Low-temperature (-78°C) lithiation for azetidine coupling .
- Flow chemistry for controlled trifluoromethylation .
Q. Q6. How do structural variations (e.g., azetidine vs. piperidine) influence biological activity in kinase inhibition studies?
Q. Q7. How can contradictory data on reaction yields (e.g., 77–93% in desulfinative cross-coupling) be resolved?
Q. Q8. What computational methods predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
- Approaches :
Methodological Tables
Q. Table 1. Comparative Reactivity of Pyridine Derivatives
Q. Table 2. Key Spectral Data for Structural Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
